molecular formula C9H11Cl2N3 B2673791 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride CAS No. 2138565-75-8

3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride

Cat. No.: B2673791
CAS No.: 2138565-75-8
M. Wt: 232.11
InChI Key: YSVYHQGGYUDEGP-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridine and carbonitrile groups. One common method involves the cyclization of a suitable precursor, such as a β-amino nitrile, under acidic conditions to form the azetidine ring. The pyridine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.

Scientific Research Applications

3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring provides a rigid scaffold that can enhance binding affinity and selectivity. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. The carbonitrile group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in the target protein.

Comparison with Similar Compounds

    Azetidine derivatives: These compounds share the four-membered ring structure and can exhibit similar reactivity and biological activity.

    Pyridine derivatives:

    Carbonitrile compounds: These compounds contain the nitrile group and can undergo similar chemical reactions, such as reduction and substitution.

Uniqueness: 3-(Pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride is unique due to the combination of the azetidine ring, pyridine moiety, and carbonitrile group in a single molecule

Properties

IUPAC Name

3-pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-5-9(6-11-7-9)8-3-1-2-4-12-8;;/h1-4,11H,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYHQGGYUDEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138565-75-8
Record name 3-(pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride
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